molecular formula C6H12O3 B179393 (R)-Methyl 2-hydroxy-3-methylbutanoate CAS No. 90244-32-9

(R)-Methyl 2-hydroxy-3-methylbutanoate

Cat. No.: B179393
CAS No.: 90244-32-9
M. Wt: 132.16 g/mol
InChI Key: YSGBMDFJWFIEDF-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-Methyl 2-hydroxy-3-methylbutanoate is an organic compound that belongs to the class of esters. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is known for its fruity aroma and is often found in various fruits and beverages. It is also used as a flavoring agent in the food industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-hydroxy-3-methylbutanoate can be achieved through several methods. One common method involves the esterification of ®-2-hydroxy-3-methylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of ®-Methyl 2-hydroxy-3-methylbutanoate can be scaled up using similar esterification processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the ester can be achieved through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 2-hydroxy-3-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or an aldehyde.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as ammonia (NH₃) or primary amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of different esters or amides.

Scientific Research Applications

®-Methyl 2-hydroxy-3-methylbutanoate has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: It is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.

    Medicine: Research is being conducted on its potential therapeutic effects and its use in drug delivery systems.

    Industry: It is used as a flavoring agent and in the production of fragrances.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-hydroxy-3-methylbutanoate: Similar in structure but with an ethyl group instead of a methyl group.

    2-Hydroxy-3-methylbutanoic acid: The corresponding acid form of the ester.

    3-Hydroxybutyrate: A related compound with a similar hydroxyl group.

Uniqueness

®-Methyl 2-hydroxy-3-methylbutanoate is unique due to its specific chiral configuration and its distinct fruity aroma. Its applications in various fields, including chemistry, biology, and industry, highlight its versatility and importance.

Properties

IUPAC Name

methyl (2R)-2-hydroxy-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-4(2)5(7)6(8)9-3/h4-5,7H,1-3H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGBMDFJWFIEDF-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50447103
Record name (R)-METHYL 2-HYDROXY-3-METHYLBUTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90244-32-9
Record name (R)-METHYL 2-HYDROXY-3-METHYLBUTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-Methyl 2-hydroxy-3-methylbutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1.5g of the product of (b) and 2.llg (0.011 moles) of 4,6-dimethyl-2-methanesulphonyl pyrimidine were dissolved in 20ml acetone. 1.6g of potassium carbonate were added and the reaction mixture refluxed for 4 hours. Following thin layer chromatography to establish that the reaction had reached completion, the mixture was evaporated to dryness and 10ml water added. Solvent extraction using chloroform followed and the chloroform extracts were dried over anhydrous sodium sulphate and the solvent evaporated off. The oil resulting was subjected to flash column chromatography using ethyl acetate: hexane (1:1) as eluant to yield 1.1g (yield 42%) of the title compound as a colourless oil.
[Compound]
Name
product
Quantity
1.5 g
Type
reactant
Reaction Step One
[Compound]
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2.llg
Quantity
0.011 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
42%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Methyl 2-hydroxy-3-methylbutanoate
Reactant of Route 2
Reactant of Route 2
(R)-Methyl 2-hydroxy-3-methylbutanoate
Reactant of Route 3
Reactant of Route 3
(R)-Methyl 2-hydroxy-3-methylbutanoate
Reactant of Route 4
Reactant of Route 4
(R)-Methyl 2-hydroxy-3-methylbutanoate
Reactant of Route 5
Reactant of Route 5
(R)-Methyl 2-hydroxy-3-methylbutanoate
Reactant of Route 6
Reactant of Route 6
(R)-Methyl 2-hydroxy-3-methylbutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.